molecular formula C15H14ClN3O2 B2561040 N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide CAS No. 2415513-63-0

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide

Cat. No.: B2561040
CAS No.: 2415513-63-0
M. Wt: 303.75
InChI Key: RQQJWHNMZISRGP-UHFFFAOYSA-N
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Description

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring, which is a common scaffold in medicinal chemistry, and a carboxamide group, which is often involved in hydrogen bonding interactions. The presence of a chloro and methoxy substituent on the phenyl ring further enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagents.

    Substitution on the Phenyl Ring: The chloro and methoxy groups can be introduced through electrophilic aromatic substitution reactions using chlorinating agents (e.g., thionyl chloride) and methoxylating agents (e.g., dimethyl sulfate).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling pathways.

    Altering Gene Expression: Influencing the expression of genes involved in various physiological functions.

Comparison with Similar Compounds

N-(5-Chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide can be compared with other similar compounds, such as:

    N-(5-Chloro-2-hydroxyphenyl)-acetamide: Similar in structure but with a hydroxy group instead of a methoxy group, leading to different chemical reactivity and biological activity.

    Triazole-Pyrimidine Hybrids: Compounds with a similar pyrimidine scaffold but containing a triazole ring, which may exhibit different pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-6-cyclopropylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O2/c1-21-14-5-4-10(16)6-12(14)19-15(20)13-7-11(9-2-3-9)17-8-18-13/h4-9H,2-3H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQQJWHNMZISRGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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